Whiskey lactone, chemically known as β-methyl-γ-octalactone, is a chiral compound found in two enantiomeric forms: cis and trans. [, , , ] Both isomers contribute to the aroma profile of various alcoholic beverages and food products, particularly those aged in oak barrels. [, , , , , ] Whiskey lactone belongs to a class of organic compounds known as lactones, which are cyclic esters. [, ] In scientific research, whiskey lactone serves as a valuable compound for studying flavor chemistry, aroma perception, and the influence of wood extractives on beverage and food quality. [, , , , , , , , , , ]
Related Compounds
cis-Whiskey Lactone
Compound Description: cis-Whiskey lactone (also known as (3S,4S)-3-methyloctan-4-olide) is a stereoisomer of whiskey lactone. It is a volatile compound found in oak wood and contributes to the aroma of wines and spirits aged in oak barrels. It exhibits a sweet, coconut-like odor. [, , , , , , ]
Relevance: cis-Whiskey lactone is a stereoisomer of whiskey lactone, meaning they share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. They are both important contributors to the sensory characteristics of oak-aged beverages. [, , , , , , ]
trans-Whiskey Lactone
Compound Description: trans-Whiskey lactone (also known as (3S,4R)-3-methyloctan-4-olide) is a stereoisomer of whiskey lactone and a key volatile compound found in oak wood. It significantly contributes to the aroma of wines and spirits aged in oak barrels, imparting woody and coconut-like notes. [, , , , , , ]
Relevance: trans-Whiskey lactone is a stereoisomer of whiskey lactone, differing in the spatial arrangement of atoms around the chiral centers. Both isomers are important aroma compounds in oak-aged beverages and are often found together. [, , , , , , ]
γ-Hexalactone
Compound Description: γ-Hexalactone is a lactone commonly found in fruits and alcoholic beverages like wine. It contributes to the fruity and coconut-like aroma profile. [, ]
Relevance: γ-Hexalactone, along with whiskey lactone, belongs to the lactone family, which are cyclic esters known for their significant contributions to the aroma of various foods and beverages. Their presence in wines and spirits can be influenced by factors like grape variety and aging processes. [, ]
δ-Hexalactone
Compound Description: δ-Hexalactone is another lactone found in various fruits and fermented beverages, including wine. It imparts a coconut and fruity aroma. []
Relevance: Similar to whiskey lactone, δ-hexalactone belongs to the lactone family and contributes to the complex aroma profile of wines and other beverages. []
γ-Octalactone
Compound Description: γ-Octalactone is a lactone with a distinct coconut and fruity aroma. It is commonly found in fruits, dairy products, and fermented beverages. []
Relevance: γ-Octalactone is structurally related to whiskey lactone, as both are lactones. Their presence, along with other lactones, can contribute to the overall fruity and coconut-like aroma profile of wines and spirits. []
δ-Decalactone
Compound Description: δ-Decalactone is a lactone commonly found in fruits and alcoholic beverages, contributing to a fruity, peachy, and creamy aroma. [, ]
Relevance: δ-Decalactone shares structural similarities with whiskey lactone, as both are lactones. They are often found together in beverages like wine, contributing to the overall aroma profile. [, ]
γ-Nonalactone
Compound Description: γ-Nonalactone is a lactone that contributes to the fruity and coconut aroma of several fruits and beverages. [, ]
Relevance: As with whiskey lactone, γ-Nonalactone is a lactone that contributes to the complex aroma profiles of wines and spirits. [, ]
γ-Decalactone
Compound Description: γ-Decalactone is a lactone known for its strong peach and apricot aroma. It is found in various fruits and is also present in some alcoholic beverages. [, , ]
Relevance: Like whiskey lactone, γ-decalactone is a lactone that contributes to the overall aroma of wines, especially those aged in oak barrels. [, , ]
γ-Undecalactone
Compound Description: γ-Undecalactone is a lactone that imparts a fruity, peach-like aroma to fruits and some fermented beverages. [, ]
Relevance: γ-Undecalactone, along with whiskey lactone, belongs to the lactone family and contributes to the complex aroma profile of wines. [, ]
C10 Massoia lactone
Compound Description: C10 massoia lactone (also known as 6-Pentyl-tetrahydro-2H-pyran-2-one) is a lactone found naturally in the bark of the Massoia tree. It possesses a sweet, coconut-like odor. []
Relevance: C10 massoia lactone, like whiskey lactone, is a lactone that contributes to the coconut aroma profile found in some wines. []
trans-Cognac Lactone
Compound Description: trans-Cognac lactone (also known as (3R,4S)-3-methyl-4-heptanolide) is a volatile compound found in oak wood and contributes to the aroma of wines and spirits aged in oak. It has a sweet, coconut-like, and slightly woody aroma. []
Relevance: trans-Cognac lactone is structurally similar to whiskey lactone, both being lactones found in oak wood and contributing to the aroma profile of aged beverages. []
Furfural
Compound Description: Furfural is an aromatic aldehyde formed during the toasting of oak wood. It contributes to the caramel, almond, and toasted notes in aged wines and spirits. [, , , , , , ]
Relevance: Furfural is often studied alongside whiskey lactone as both compounds are extracted from oak wood during the aging of wines and spirits and contribute significantly to the final aroma profile. [, , , , , , ]
5-Methylfurfural
Compound Description: 5-Methylfurfural is an aromatic aldehyde, like furfural, and is also formed during the toasting of oak wood. It contributes to the caramel, toasted bread, and nutty flavors in aged beverages. [, , , , , ]
Relevance: 5-Methylfurfural, along with whiskey lactone, is a significant volatile compound extracted from oak wood during aging, contributing to the complex aroma profile of aged wines and spirits. [, , , , , ]
Guaiacol
Compound Description: Guaiacol is a phenolic compound with a smoky, spicy, and clove-like aroma. It is found in oak wood and is extracted during the aging process, imparting complex aromas to wines and spirits. [, , , , , , , ]
Relevance: Guaiacol, similar to whiskey lactone, is a key volatile compound originating from oak wood. Both contribute to the overall sensory profile of aged beverages. [, , , , , , , ]
4-Ethylguaiacol
Compound Description: 4-Ethylguaiacol is a volatile phenolic compound that imparts spicy, clove-like, and smoky notes. It is found in oak wood and is extracted during the aging process of wines and spirits. [, , , ]
Relevance: 4-Ethylguaiacol, like whiskey lactone, is a volatile phenolic compound derived from oak wood and significantly contributes to the aroma profile of aged beverages, particularly the spicy and smoky notes. [, , , ]
Vanillin
Compound Description: Vanillin is a phenolic aldehyde with a characteristic vanilla aroma. It is naturally present in oak wood and is extracted during the aging of wines and spirits, adding to their complexity. [, , , , , , ]
Relevance: Vanillin, like whiskey lactone, is an important aromatic compound extracted from oak wood during the aging process of wines and spirits, contributing to their overall sensory profile. [, , , , , , ]
Eugenol
Compound Description: Eugenol is a phenolic compound responsible for the dominant aroma of cloves. It is naturally present in oak wood and is extracted during the aging process, imparting spicy and clove-like aromas to beverages. [, , , , , , ]
Relevance: Eugenol, similar to whiskey lactone, is a key aroma compound found in oak wood and plays a significant role in shaping the sensory characteristics of oak-aged wines and spirits. [, , , , , , ]
Isoeugenol
Compound Description: Isoeugenol is a phenolic compound with a clove-like, spicy, and slightly floral aroma. It is found in oak wood and extracted into wines and spirits during aging. [, , , ]
Relevance: Isoeugenol, like whiskey lactone, belongs to the group of volatile phenolic compounds extracted from oak wood during aging, contributing to the complex aroma profile of aged beverages. [, , , ]
Syringaldehyde
Compound Description: Syringaldehyde is a phenolic aldehyde found in oak wood and contributes to the spicy, smoky, and slightly sweet aromas of aged beverages. [, ]
Relevance: Syringaldehyde, along with whiskey lactone, is a key volatile compound found in oak wood and is extracted into wines and spirits during the aging process. They both contribute to the sensory profile, particularly the spicy and smoky notes. [, ]
Ethyl Vanillate
Compound Description: Ethyl vanillate is an ester derived from vanillin. It is found in oak wood and is extracted into wines and spirits during aging. It imparts a sweet, vanilla, and slightly fruity aroma. [, ]
Relevance: Ethyl vanillate is related to whiskey lactone as both compounds are found in oak wood and contribute to the aroma profile of aged beverages, contributing to their complexity and desirability. [, ]
Source and Classification
Whiskey lactone is classified as a lactone, which is a cyclic ester formed from the condensation of a hydroxy acid. It can be derived from natural sources such as oak barrels during the aging process of whiskey or synthesized through various chemical methods. The compound exists in different stereoisomeric forms, primarily cis and trans isomers, which exhibit distinct aromatic profiles.
Synthesis Analysis
Methods
The synthesis of whiskey lactone can be achieved through several methods, including both chemical and biocatalytic processes.
Chemical Synthesis:
A notable method involves the reaction of n-valeraldehyde with crotonic acid or its esters. This process typically includes:
Knoevenagel Reaction: Combining n-valeraldehyde with crotonate in the presence of an alcohol solvent at temperatures ranging from 60 to 150 °C.
Hydrogenation: Following the Knoevenagel reaction, hydrogenation is performed using catalysts such as palladium on carbon or ruthenium on carbon under normal temperature and pressures between 0.1 to 1 MPa to yield whiskey lactone.
Biocatalytic Synthesis:
Recent studies have explored microbial synthesis using strains like Rhodococcus erythropolis and filamentous fungi to produce enantiomerically pure forms of whiskey lactone under milder conditions without harmful solvents. This method emphasizes environmentally friendly practices and has shown promising results in generating specific stereoisomers.
Technical Details
The synthesis processes are characterized by specific molar ratios of reactants (n-valeraldehyde to crotonate typically around 0.8-1.2) and can be optimized for yield and purity through various reaction conditions such as temperature control and catalyst selection.
Molecular Structure Analysis
Structure and Data
Whiskey lactone has a molecular formula of C₉H₁₈O₂ with a molecular weight of approximately 158.24 g/mol. The structure features a six-membered ring containing an ester functional group, which contributes to its aromatic properties.
Structural Formula:
C9H18O2
Key Structural Features:
Cyclic structure with an ester linkage.
Presence of ethyl and butyl groups influencing its flavor profile.
Spectroscopic Data
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize whiskey lactone, confirming its structural integrity and purity during synthesis.
Chemical Reactions Analysis
Reactions
Whiskey lactone can undergo various chemical reactions:
Hydrogenation: The conversion of ketonic precursors into whiskey lactone via hydrogenation is crucial for its synthesis.
Oxidation: Biocatalytic oxidation processes can convert diols into their corresponding lactones, enhancing enantiomeric purity.
Stereoselective Reactions: Different methods have been developed to selectively produce either cis or trans forms of whiskey lactone through enzymatic pathways involving alcohol dehydrogenases or lipases.
Technical Details
The reactions are typically monitored using chromatographic techniques to ensure high yields and selectivity for desired stereoisomers.
Mechanism of Action
Process
The mechanism by which whiskey lactone exerts its aromatic properties involves its interaction with olfactory receptors in the human nose, leading to the perception of sweet, coconut-like aromas. The specific stereochemistry plays a significant role in how these compounds are perceived.
Data
Studies indicate that different ratios of cis and trans forms can significantly alter sensory experiences during tasting events, making it critical for producers to control the synthesis process.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless liquid.
Odor: Characteristic sweet aroma reminiscent of coconut.
Boiling Point: Approximately 200 °C.
Density: Ranges from 1.441 to 1.447 g/cm³ depending on the isomer.
Chemical Properties
Solubility: Soluble in organic solvents; limited solubility in water.
Stability: Generally stable under normal conditions but may react under extreme pH or temperature variations.
Relevant analyses include gas chromatography-mass spectrometry (GC-MS) for purity assessment and identification of isomers.
soluble in water to <0.1%; soluble in hexane to >50%
Synonyms
beta-methyl-gamma-octalactone
Canonical SMILES
CCCCC1C(CC(=O)O1)C
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